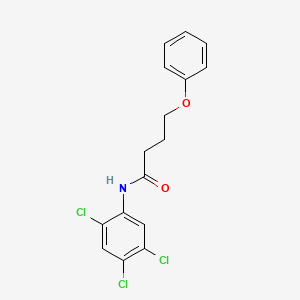
3-(4-chlorophenoxy)-7-propoxy-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-chlorophenoxy)-7-propoxy-4H-chromen-4-one, commonly known as Clopidogrel, is a widely used antiplatelet medication. It is used to prevent blood clots in individuals with a history of heart attack, stroke, or peripheral artery disease.
Mecanismo De Acción
Clopidogrel works by irreversibly binding to the P2Y12 receptor on platelets, inhibiting their activation and aggregation. This prevents the formation of blood clots and reduces the risk of cardiovascular events.
Biochemical and Physiological Effects:
Clopidogrel has been shown to reduce platelet activation and aggregation, leading to a decrease in thromboxane A2 production. This results in a decrease in platelet-mediated inflammation and a reduction in the risk of cardiovascular events.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Clopidogrel has several advantages for lab experiments, including its stability and availability. It is also relatively easy to administer and has a well-established mechanism of action. However, it has limitations in terms of its specificity and potential for off-target effects, as well as its potential to interact with other medications.
Direcciones Futuras
Future research on Clopidogrel could focus on improving its specificity and reducing its potential for off-target effects. It could also explore its potential for use in other conditions, such as venous thromboembolism. Additionally, research could investigate the use of Clopidogrel in combination with other medications for improved efficacy and safety.
Métodos De Síntesis
Clopidogrel is synthesized through a multistep process starting from 2-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine. The intermediate is then reacted with 4-chlorophenol, followed by propyl bromide to obtain the final product. This synthesis method has been optimized to increase the yield and purity of the final product.
Aplicaciones Científicas De Investigación
Clopidogrel has been extensively studied for its effectiveness in preventing blood clots. It has been shown to reduce the risk of cardiovascular events in patients with acute coronary syndrome, as well as in patients undergoing percutaneous coronary intervention. Clopidogrel has also been studied in combination with aspirin for the prevention of recurrent stroke.
Propiedades
IUPAC Name |
3-(4-chlorophenoxy)-7-propoxychromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClO4/c1-2-9-21-14-7-8-15-16(10-14)22-11-17(18(15)20)23-13-5-3-12(19)4-6-13/h3-8,10-11H,2,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJHMTTRFGGRUJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorophenoxy)-7-propoxy-4H-chromen-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-methyl-N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B5230426.png)
![4-butoxy-N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]benzamide](/img/structure/B5230431.png)

![({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)methyl{[2-(methylthio)-5-pyrimidinyl]methyl}amine](/img/structure/B5230441.png)
![dimethyl 5-[(2-chloro-5-nitrobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5230447.png)
![1-[5-(3-methoxyphenoxy)pentyl]pyrrolidine](/img/structure/B5230462.png)

![2-{[4-(benzylamino)-6-chloro-1,3,5-triazin-2-yl]amino}-2-methyl-1-propanol](/img/structure/B5230473.png)


![ethyl 4-(5-{[1-(3,5-dimethylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoate](/img/structure/B5230495.png)
![N-{[(5-hydroxy-1-naphthyl)amino]carbonothioyl}-4-biphenylcarboxamide](/img/structure/B5230510.png)
![N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride](/img/structure/B5230527.png)